molecular formula C6H8O2 B13334499 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde

2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde

Cat. No.: B13334499
M. Wt: 112.13 g/mol
InChI Key: RYEDVGRYURMGNF-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclo ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which is facilitated by photochemistry . This approach allows for the efficient construction of the bicyclic framework under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of photochemical cycloaddition and subsequent functionalization are likely employed. These methods ensure high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde involves its interaction with various molecular targets. The compound’s unique structure allows it to act as a bioisostere, mimicking the properties of ortho- and meta-benzenes. This bioisosterism enables the compound to engage in specific molecular interactions, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

  • 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
  • 2-Oxabicyclo[2.1.1]hexane-1-methanol
  • 2-Oxabicyclo[2.1.1]hexane-1-thiol

Comparison: 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde stands out due to its aldehyde functional group, which imparts unique reactivity compared to its carboxylic acid, alcohol, and thiol counterparts. This reactivity makes it a versatile intermediate in organic synthesis, allowing for the creation of a diverse array of derivatives .

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-6-1-5(2-6)3-8-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEDVGRYURMGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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